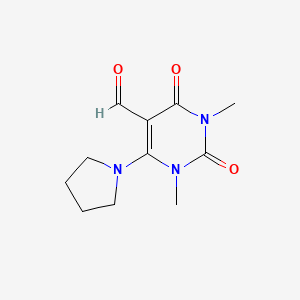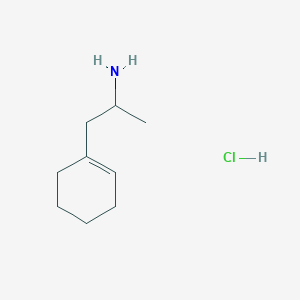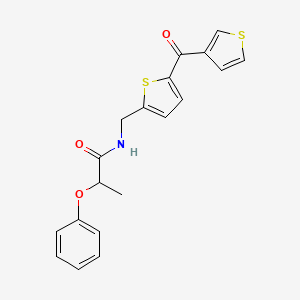
2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide" is a structurally complex molecule that may exhibit interesting chemical and physical properties due to its aromatic and heteroaromatic components, as well as its potential for various conformations and intramolecular interactions. While the provided data does not directly discuss this compound, it does provide insights into similar compounds that can help infer some of the characteristics that "this compound" might exhibit.
Synthesis Analysis
The synthesis of related compounds, such as N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides, involves the introduction of various substituents into the phenyl ring, which can significantly affect the stereochemistry and electronic properties of these molecules . The synthesis of "this compound" would likely involve similar considerations, with the potential for the formation of diastereomers and the need for careful control of reaction conditions to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using 1H NMR spectroscopy and X-ray diffraction analysis . These studies have revealed the existence of diastereomers and various conformers, which are influenced by intramolecular hydrogen bonds and the electronic properties of the substituents. For "this compound", similar intramolecular interactions and the presence of multiple conformers are likely, which would affect its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the electronic interactions between functional groups, such as the carbonyl and sulfinyl or thioether groups . These interactions can affect the acidity of protons and the stability of different conformers, which in turn can influence the outcomes of chemical reactions. The compound , with its phenoxy and thiophene moieties, would also be expected to exhibit unique reactivity patterns based on its electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed through IR spectroscopy and theoretical calculations . These studies have shown how different conformers can coexist in various solvents and how solvent polarity can affect the stability and population of these conformers. For "this compound", similar solvent-dependent behavior is expected, with physical properties such as solubility and melting point being influenced by its molecular conformation and intermolecular interactions.
Aplicaciones Científicas De Investigación
Bioactive Constituent Discovery
Studies have identified compounds with similar structures isolated from natural sources, demonstrating activities such as chymotrypsin inhibition and antimicrobial properties against specific bacteria and fungi. For example, compounds isolated from a methanolic extract of Jolyna laminarioides exhibited chymotrypsin inhibitory activity and were found to be active against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Therapeutic Compound Synthesis
Compounds with similar molecular frameworks have been synthesized and tested for their potential therapeutic effects, such as gastric acid antisecretory activities. This research has led to the identification of compounds with significant antisecretory activity against histamine-induced gastric acid secretion, highlighting the potential for similar compounds to be used in therapeutic applications (I. Ueda et al., 1991).
Antimicrobial and Antifungal Agents
Novel derivatives similar to the compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that certain synthesized compounds exhibit significant activities, suggesting that related compounds could serve as potential antimicrobial and antifungal agents. For example, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and showed significant antimicrobial activities, indicating the potential for similar compounds to be developed as antimicrobial agents (M. Helal et al., 2013).
Mecanismo De Acción
Thiophene-based analogs are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Direcciones Futuras
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
2-phenoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-13(23-15-5-3-2-4-6-15)19(22)20-11-16-7-8-17(25-16)18(21)14-9-10-24-12-14/h2-10,12-13H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHGZYLMQBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)
![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)
![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)
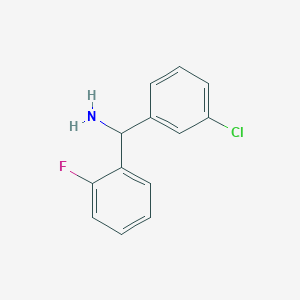
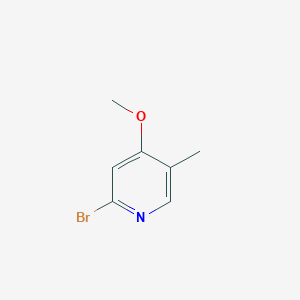
![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

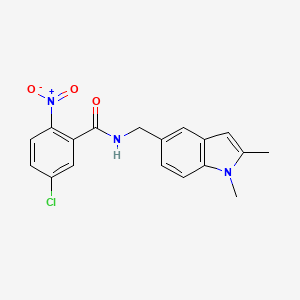
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528703.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)
![6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2528708.png)
